

Pomalidomide-C6-COOH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Pomalidomide-C6-COOH

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For immediate release: An in-depth technical guide on **Pomalidomide-C6-COOH**, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document serves as a core resource for researchers, chemists, and drug development professionals, providing detailed information on its chemical structure, properties, synthesis, and biological applications.

Core Chemical Identity and Properties

Pomalidomide-C6-COOH is a derivative of pomalidomide, an immunomodulatory drug, functionalized with a C6 carboxylic acid linker. This modification provides a reactive handle for conjugation to a target protein ligand, forming a bifunctional PROTAC molecule. Its primary role is to engage Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.^[1]

Chemical Structure and Identifiers

The chemical structure of **Pomalidomide-C6-COOH** is defined by the pomalidomide core linked to a heptanoic acid chain at the 4-amino position of the isoindoline-1,3-dione ring.

IUPAC Name: 7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid.^[2]

Identifier	Value
CAS Number	2225940-50-9
Molecular Formula	C ₂₀ H ₂₃ N ₃ O ₆
Molecular Weight	401.41 g/mol
Canonical SMILES	<chem>C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)O</chem>
InChI Key	USOIUAJFCJMMOE-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of **Pomalidomide-C6-COOH** is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Appearance	Powder or crystals	
Solubility	Soluble in DMSO	
Storage Temperature	2-8°C	
Assay Purity	≥98% (HPLC)	

Synthesis and Purification

The synthesis of **Pomalidomide-C6-COOH** is typically achieved through a nucleophilic aromatic substitution (S_NAr) reaction. This involves the reaction of a pomalidomide precursor with a linker containing a primary amine. While a specific, detailed protocol for this exact molecule is not readily available in peer-reviewed literature, a generalizable procedure can be inferred from the synthesis of analogous pomalidomide-linker compounds.

Representative Synthetic Protocol

Reaction: 4-Fluorothalidomide with 7-aminoheptanoic acid.

Materials:

- 4-Fluorothalidomide
- 7-Aminoheptanoic acid
- N,N-Diisopropylethylamine (DIPEA)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Dichloromethane (DCM) and Methanol (MeOH) for chromatography

Procedure:

- Dissolve 4-fluorothalidomide (1 equivalent) in anhydrous DMSO.
- Add 7-aminoheptanoic acid (1.1 equivalents) to the solution.
- Add DIPEA (2-3 equivalents) to the reaction mixture.
- Heat the reaction mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure **Pomalidomide-C6-COOH**.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **Pomalidomide-C6-COOH**. While a specific validated method for this compound is not published, a general reverse-phase HPLC method can be employed.

Typical HPLC Parameters:

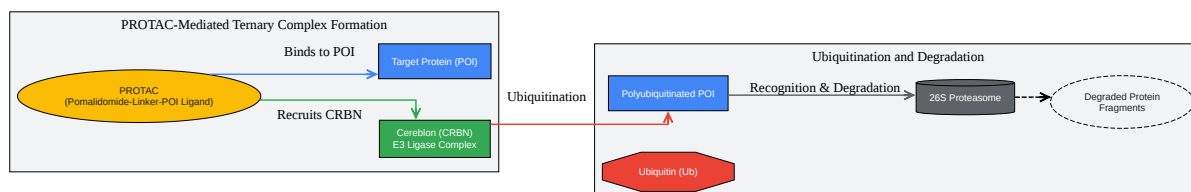
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile in water with 0.1% phosphoric acid or formic acid.
- Flow Rate: 1.0 mL/min
- Detection: UV at 220-230 nm
- Injection Volume: 10-20 µL

Biological Activity and Mechanism of Action

Pomalidomide-C6-COOH functions as a Cereblon (CRBN) E3 ligase ligand. In the context of a PROTAC, it serves to recruit the CRL4-CRBN E3 ubiquitin ligase complex to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC utilizing a pomalidomide-based ligand like **Pomalidomide-C6-COOH**.

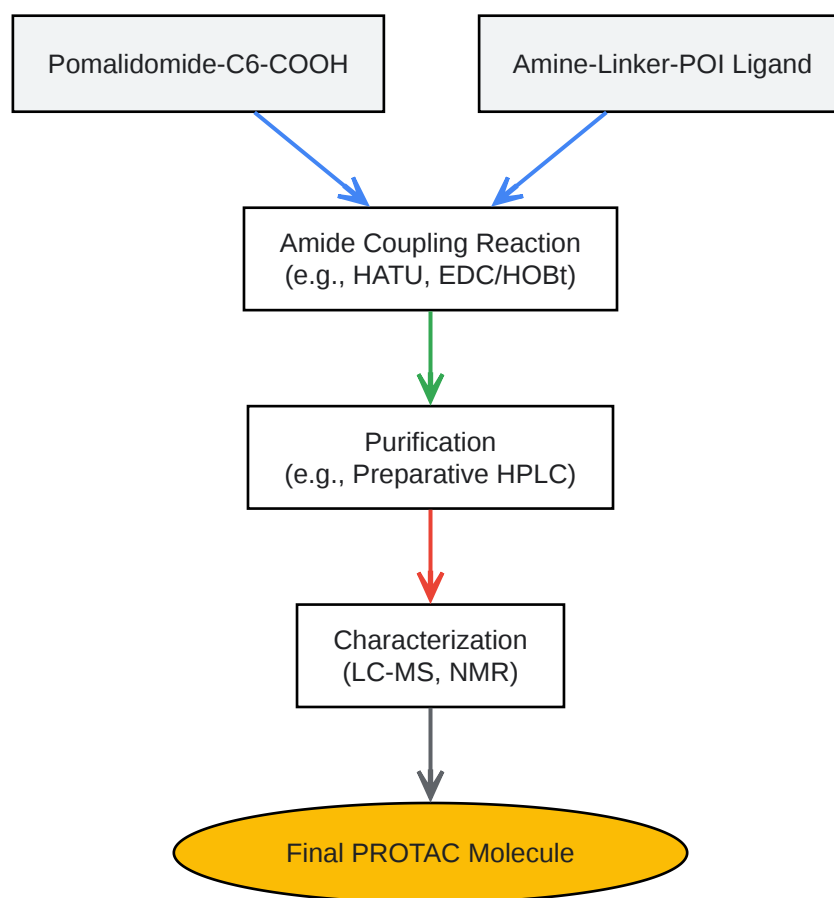


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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Assembly

Pomalidomide-C6-COOH is a key starting material for the synthesis of PROTACs. The carboxylic acid moiety allows for straightforward amide bond formation with an amine-functionalized linker attached to a ligand for the protein of interest.



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